Cas no 1546095-76-4 (6-ethylpiperidine-2,4-dione)

6-ethylpiperidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Piperidinedione, 6-ethyl-
- 6-ethylpiperidine-2,4-dione
- EN300-250629
- SCHEMBL16268146
- 1546095-76-4
- DEOZNLIIISZLJA-UHFFFAOYSA-N
-
- MDL: MFCD26722617
- インチ: InChI=1S/C7H11NO2/c1-2-5-3-6(9)4-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)
- InChIKey: DEOZNLIIISZLJA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 141.078978594Da
- どういたいしつりょう: 141.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 46.2Ų
6-ethylpiperidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250629-0.05g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 0.05g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-250629-1g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 1g |
$1701.0 | 2023-09-15 | ||
Enamine | EN300-250629-1.0g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 1.0g |
$1701.0 | 2024-06-19 | |
Enamine | EN300-250629-0.25g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 0.25g |
$1564.0 | 2024-06-19 | |
Enamine | EN300-250629-2.5g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 2.5g |
$3332.0 | 2024-06-19 | |
Enamine | EN300-250629-5.0g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 5.0g |
$4930.0 | 2024-06-19 | |
Enamine | EN300-250629-0.1g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 0.1g |
$1496.0 | 2024-06-19 | |
Enamine | EN300-250629-5g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 5g |
$4930.0 | 2023-09-15 | ||
Enamine | EN300-250629-0.5g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 0.5g |
$1632.0 | 2024-06-19 | |
Enamine | EN300-250629-10.0g |
6-ethylpiperidine-2,4-dione |
1546095-76-4 | 95% | 10.0g |
$7312.0 | 2024-06-19 |
6-ethylpiperidine-2,4-dione 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
6-ethylpiperidine-2,4-dioneに関する追加情報
Introduction to 6-ethylpiperidine-2,4-dione (CAS No: 1546095-76-4)
6-ethylpiperidine-2,4-dione, identified by its Chemical Abstracts Service (CAS) number 1546095-76-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which imparts unique electronic and steric properties. The presence of two carbonyl groups at the 2 and 4 positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 6-ethylpiperidine-2,4-dione consists of an ethyl substituent attached to the piperidine ring, which influences its physicochemical properties such as solubility, stability, and metabolic pathways. These characteristics make it a promising candidate for further derivatization and exploration in drug discovery programs. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into diverse chemical libraries.
In the realm of medicinal chemistry, 6-ethylpiperidine-2,4-dione has been investigated for its potential biological activities. Its structural framework is reminiscent of several pharmacologically active agents, suggesting that it may exhibit properties such as analgesic, anti-inflammatory, or neuroprotective effects. However, the precise biological profile remains under active investigation, with researchers employing high-throughput screening and computational modeling to uncover its therapeutic potential.
One of the most compelling aspects of 6-ethylpiperidine-2,4-dione is its versatility as a synthetic scaffold. The conjugation of the piperidine ring with the dione functionality allows for facile modification at multiple sites, enabling the creation of structurally diverse analogs. This flexibility is particularly advantageous in hit-to-leader optimization campaigns, where subtle changes in molecular structure can significantly alter biological activity. For instance, recent studies have demonstrated that replacing the ethyl group with other alkyl or aryl substituents can modulate binding affinity to specific targets.
The chemical reactivity of 6-ethylpiperidine-2,4-dione is another area of intense interest. The presence of two carbonyl groups makes it an excellent candidate for condensation reactions with various nucleophiles, including amines and hydrazines. These reactions can lead to the formation of Schiff bases or hydrazones, which are known to exhibit a broad spectrum of biological activities. Furthermore, the compound can undergo cyclization reactions under appropriate conditions, potentially yielding novel heterocyclic derivatives with enhanced pharmacological properties.
Recent research has also explored the role of 6-ethylpiperidine-2,4-dione in material science applications. Its ability to form coordination complexes with metal ions has been exploited in the development of catalytic systems and luminescent materials. These applications leverage the unique coordination chemistry of piperidine derivatives to create functional materials with tailored properties. For example, complexes formed with transition metals such as copper or palladium have shown promise in catalytic transformations relevant to pharmaceutical synthesis.
The synthesis of 6-ethylpiperidine-2,4-dione typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic strategies have been developed to improve yield and purity while minimizing byproduct formation. Techniques such as asymmetric synthesis and flow chemistry have been particularly effective in enhancing the scalability and efficiency of production processes. These advancements are crucial for ensuring that sufficient quantities of high-quality material are available for both research and commercial applications.
In conclusion,6-ethylpiperidine-2,4-dione (CAS No: 1546095-76-4) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for exploration across multiple disciplines. As research continues to uncover new synthetic pathways and biological activities,6-ethyl-piperidine-2,4-dione is poised to remain a key player in scientific innovation.
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